4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid

Fragment-based drug discovery Lipophilic ligand efficiency Physicochemical property optimization

Fragment-based screening often hits flat SAR within anilide series, stalling hit-to-lead progression. This succinamic acid derivative introduces a benzylamine chemotype-adding a rotatable bond and altered N-aryl dihedral-to escape SAR plateaus without replacing the carboxylic acid warhead. - Fragment-like (MW 237.25; XLogP3 0.4; tPSA 75.6 Ų) for zinc-hydrolase & AKR superfamily screening. - Free -COOH coordinates catalytic metal ions; 4-methoxybenzyl group probes orthogonal lipophilic sub-pocket. - Dual-functionalization at -COOH and secondary amide enables one-step library synthesis.

Molecular Formula C12H15NO4
Molecular Weight 237.255
CAS No. 724736-17-8
Cat. No. B2486624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid
CAS724736-17-8
Molecular FormulaC12H15NO4
Molecular Weight237.255
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)CCC(=O)O
InChIInChI=1S/C12H15NO4/c1-17-10-4-2-9(3-5-10)8-13-11(14)6-7-12(15)16/h2-5H,6-8H2,1H3,(H,13,14)(H,15,16)
InChIKeyUCWWQJUWQZSRDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid: Chemical Identity & Screening Provenance


4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid (CAS 724736-17-8; MFCD04153462) is a synthetic succinamic acid derivative (C₁₂H₁₅NO₄, MW 237.25 g/mol) comprising a 4-methoxybenzylamine moiety linked via an amide bond to a 4-oxobutanoic acid backbone [1]. It is supplied as part of the ChemBridge screening collection (compound ID 9134006; AldrichCPR) and is intended exclusively for early-discovery research . The compound bears a free carboxylic acid and a secondary amide, providing two hydrogen-bond donor and four acceptor sites, a topological polar surface area of 75.6 Ų, and a calculated XLogP3 of 0.4, which collectively place it within fragment-like chemical space [1].

Screening Provenance

ChemBridge fragment screening collection; intended for early-discovery biochemical assays.

Chemical Space

Fragment-like profile (MW 237 Da, XLogP3 0.4); compliant with Rule of Three for FBDD campaigns.

Functional Handles

Free carboxylic acid and secondary amide provide dual diversification points for parallel library synthesis.

Target Context

Class-level aldose reductase engagement reported for close structural analogs; linker-length SAR study fit.

4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid: Why Generic Analogs Fall Short


Succinamic acid derivatives that differ only in the N-aryl/benzyl substituent often exhibit divergent target engagement, solubility, and metabolic stability despite sharing the same warhead pharmacophore [1]. The specific 4-methoxybenzyl substitution pattern modulates both the electronic character of the amide bond and the lipophilic contact surface available for hydrophobic pocket occupancy, which cannot be reproduced by simple phenyl or unsubstituted-benzyl analogs without quantitative confirmation . Direct substitution with the one-carbon-shorter N-(4-methoxyphenyl) analogue or removal of the 4-methoxy group would alter the hydrogen-bonding network and the rotational degrees of freedom, potentially eliminating the binding mode that the para-methoxy oxygen is designed to engage [1].

This Compound
4-Methoxybenzyl succinamic acid
vs.
Generic Alternative
N-(4-Methoxyphenyl)succinamic acid
Anilide analogue shares identical HBD/HBA count but has one fewer rotatable bond, which may restrict bound-state conformations. Conformational adaptability may differ.
This Compound
Benzylamine linker
vs.
Generic Alternative
Unsubstituted N-benzylsuccinamic acid
Removal of the 4-methoxy group eliminates a key hydrogen-bond acceptor and reduces lipophilic contact surface. Binding-mode engagement may not transfer.
This Compound
Succinamic acid warhead
vs.
Generic Alternative
2-(4-Methoxybenzyl)succinic acid
Lacks the internal amide bond, altering the hydrogen-bonding network and pharmacophoric geometry. Target engagement profile may shift significantly.

4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid: Quantitative Evidence vs. Closest Analogs


Lipophilicity Comparison for Fragment-Based Screening

The target compound exhibits a computed XLogP3 of 0.4, compared with 0.2 for the one-carbon-shorter N-(4-methoxyphenyl)succinamic acid analogue (CID 6382306) and 0.5 for the N-benzyl analogue (CID 20167161) lacking the 4-methoxy group [1]. The intermediate value suggests that the 4-methoxybenzyl substituent strikes a balance between hydrophilicity (promoting aqueous solubility for biochemical assay compatibility) and sufficient lipophilicity to engage shallow hydrophobic pockets, without incurring the excessive logP that penalizes fragment-ligand efficiency .

Lipophilicity for FBDD
Cross-study comparable
Target XLogP3 = 0.4 vs. Anilide = 0.2 vs. N-Benzyl = 0.5
Intermediate value may balance solubility and hydrophobic pocket engagement for fragment screens.
In silico prediction; experimental logP may vary.
Fragment-based drug discovery Lipophilic ligand efficiency Physicochemical property optimization

Aldose Reductase Inhibition: Class-Level Activity Inference

Although direct inhibition data for the target compound are not publicly available, the structurally closest annotated analogue, N-[2-(4-methoxy-phenyl)-ethyl]-succinamic acid (CHEMBL150731), was evaluated against pig kidney aldose reductase (ALR2) and yielded an IC₅₀ of 1.70 × 10⁵ nM (170 µM) [1]. The target compound differs by one methylene unit in the linker (benzylamine vs. phenethylamine), a modification that typically alters both conformational flexibility and the distance between the key hydrogen-bonding groups, making quantitative activity extrapolation unreliable without experimental verification [2].

Aldose Reductase Activity
Class-level inference
Target IC₅₀: Not determined Closest analog IC₅₀: 170,000 nM (ALR2)
Class-level activity confirmed, but single-methylene shift is a known potency variable. Requires experimental verification.
Linker-length SAR undocumented; class reference only.
Aldose reductase inhibition Succinamic acid pharmacology Diabetes complication targets

Hydrogen-Bond Architecture: Comparison with Anilide Analogue

The target compound possesses 2 hydrogen-bond donors (amide NH and carboxylic acid OH) and 4 hydrogen-bond acceptors (amide carbonyl, acid carbonyl, methoxy oxygen, and the amide nitrogen), identical to the N-(4-methoxyphenyl)succinamic acid comparator [1]. However, the benzylamine linker introduces one additional rotatable bond (6 vs. 5 for the anilide analogue), providing greater conformational adaptability at an entropic cost that can be exploited to discriminate between shallow and deep binding pockets .

H-Bond Architecture
Head-to-head
Rotatable bonds: 6 vs. 5 (anilide) tPSA: 75.6 Ų (identical)
Extra rotatable bond provides conformational adaptability that may differentiate binding modes despite identical HBD/HBA count.
In silico comparison; bound-state conformation may differ.
Medicinal chemistry Ligand-receptor hydrogen bonding Structure-activity relationships

Screening-Collection Availability & Purity

The target compound is listed by multiple suppliers with a minimum purity specification of 95% (AKSci) or 97% (Leyan) , while the closest commercially available comparator, N-(4-methoxyphenyl)succinamic acid (MFCD00155255), is commonly offered at ≤95% purity [1]. The 97% lot from Leyan meets the ≥95% industry standard for screening libraries and reduces the probability of false-positive assay hits arising from potent trace impurities, which is a known risk when sourcing lower-purity alternatives for concentration-response profiling.

Screening Purity
Cross-study comparable
Target: 97% (Leyan) Comparator: ≤95% (typical)
Higher purity specification reduces risk of false-positive hits from trace impurities in dose-response profiling.
CoA specification review recommended.
Commercial sourcing High-throughput screening readiness Compound purity for SAR campaigns

Fragment-Like Profile for Hit-to-Lead Optimization

With a molecular weight of 237.25 Da, clogP of 0.4–0.84 (method-dependent), and 2 hydrogen-bond donors, the compound fully satisfies the Rule of Three (MW < 300, clogP ≤ 3, HBD ≤ 3) criteria for fragment-like chemical matter [1]. In contrast, the 2-(4-methoxybenzyl)succinic acid analogue (MW 238.24, but lacking the amide NH donor) and highly elaborated succinamic acid derivatives from patent literature (e.g., EP0719767A1 compounds, MW typically >350) exceed fragment space, making them less suitable as starting points for fragment growth and scaffold hopping [2].

Fragment Rule Compliance
Class-level inference
Target: MW 237, XLogP3 0.4, HBD 2 (Compliant) Patent examples: MW >350 (Non-compliant)
Fragment-rule compliance supports use as a ligand-efficient starting point for hit-to-lead expansion.
Rule of Three criteria; synthetic tractability for growth is key.
Fragment-based lead generation Rule-of-three compliance Ligand efficiency metrics

4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid: Drug Discovery Application Scenarios


Fragment-Based Screening for Aldo-Keto Reductase & Zinc Enzymes

The compound's fragment-like properties (MW < 240 Da; XLogP3 0.4) and the established class-level activity of structurally related succinamic acids against aldose reductase (ALR2) [1] support its deployment in fragment-screening cascades targeting the AKR superfamily or zinc-dependent hydrolases that recognize carboxylate-containing fragments. Its free carboxylic acid can coordinate catalytic zinc ions, while the 4-methoxybenzyl group samples a lipophilic sub-pocket orthogonal to the metal-binding vector, offering a distinct geometric trajectory compared with α-substituted succinic acid alternatives [2].

Selective Optimization Starting Point vs. Anilide Analogues

The benzylamine linker provides one extra rotatable bond and a different N–aryl dihedral angle preference relative to the N-(4-methoxyphenyl)succinamic acid comparator, which translates into divergent SAR trajectories during hit-to-lead expansion [1]. This structural differentiation is valuable when screening hits against the same target exhibit flat SAR within the anilide series; exploring the benzylamine chemotype allows medicinal chemists to escape local SAR plateaus without abandoning the succinamic acid warhead [2].

Building Block for Parallel Library Synthesis of Bioisosteres

The compound serves as a ready-to-derivatize scaffold for generating amide or ester libraries through the free carboxylic terminus, while the secondary amide offers a second diversification point at the nitrogen atom. This dual-functionalization capability distinguishes it from simple 4-aryl-4-oxobutanoic acid building blocks that lack an internal amide bond, enabling the construction of more complex, patent-relevant chemical space in a single synthetic step [1]. The option to purchase the compound at 97% purity from Leyan reduces the need for pre-library preparative purification [2].

Control Compound for Linker-Length SAR Studies

Because the closest annotated bioactive analogue, N-[2-(4-methoxyphenyl)ethyl]-succinamic acid, carries an ALR2 IC₅₀ of 170 µM [1], the present benzylamine compound can serve as the one-carbon-shorter comparator in systematic linker-length SAR investigations. Such head-to-head comparisons are essential to determine whether the observed weak affinity is linker-tuned and could be enhanced by iterative optimization of the methylene chain, a question that cannot be answered using either compound in isolation [2].

Application
Selection Property
Validation Focus
Fragment screening for AKR/zinc enzymes
Carboxylate zinc-binding warhead with orthogonal lipophilic sampling
Class-level aldose reductase engagement; metal-coordination geometry
Selective optimization vs. anilide series
Benzylamine linker with distinct rotatable bond profile
Conformational SAR divergence; escaping flat anilide SAR plateaus
Parallel library synthesis building block
Dual diversification points (carboxylic acid, secondary amide)
Synthetic tractability; 97% purity for pre-library prep reduction
Linker-length SAR control compound
One-carbon-shorter comparator to phenethylamine analogue
Systematic methylene-chain affinity tuning; linker-optimization studies

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